4-(Difluoromethyl)-3-methoxybenzaldehyde

Description

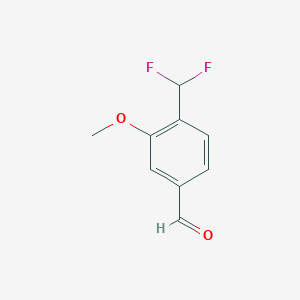

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(difluoromethyl)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDPHCNMMYKWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428005 | |

| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900641-83-0 | |

| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 4-(Difluoromethyl)-3-methoxybenzaldehyde

The introduction of a difluoromethyl group into aromatic structures is a key strategy in medicinal chemistry to modulate the physicochemical properties of bioactive molecules. Several synthetic methodologies have been established for the preparation of 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655), a valuable intermediate. These methods often utilize readily available precursors and various difluoromethylating agents.

A prevalent and economically viable precursor for the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). The phenolic hydroxyl group of vanillin serves as a reactive site for the introduction of the difluoromethyl moiety.

One effective method involves the reaction of vanillin with sodium 2-chloro-2,2-difluoroacetate (B8310253) in the presence of a base. chemicalbook.com Sodium 2-chloro-2,2-difluoroacetate serves as a precursor to difluorocarbene (:CF2) through thermal decarboxylation. orgsyn.org The electrophilic difluorocarbene is then trapped by the phenolate, which is generated from vanillin under basic conditions with cesium carbonate. orgsyn.org Subsequent protonation yields the desired aryl difluoromethyl ether product. orgsyn.org This approach is favored due to the stability, bulk availability, and relatively low environmental impact of sodium 2-chloro-2,2-difluoroacetate. orgsyn.org

The efficiency of the difluoromethylation of vanillin is highly dependent on the reaction conditions. A common solvent system employed is a mixture of N,N-dimethylformamide (DMF) and water. chemicalbook.com The reaction is typically heated to facilitate the generation of difluorocarbene from the sodium 2-chloro-2,2-difluoroacetate precursor. chemicalbook.com

In a representative procedure, a solution of 4-hydroxy-3-methoxybenzaldehyde, sodium 2-chloro-2,2-difluoroacetate, and cesium carbonate in a DMF/water mixture is heated at 100°C for approximately 3.5 hours. chemicalbook.com Following the reaction, an acidic workup is performed, and the product is extracted with an organic solvent like ethyl acetate. chemicalbook.com Purification is then achieved through column chromatography to yield 4-(difluoromethoxy)-3-methoxybenzaldehyde as an oil, with reported yields as high as 91%. chemicalbook.com

Table 1: Optimized Reaction Conditions for Synthesis from Vanillin

| Parameter | Condition |

| Starting Material | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) |

| Reagents | Sodium 2-chloro-2,2-difluoroacetate, Cesium Carbonate |

| Solvent System | DMF / Water |

| Temperature | 100°C |

| Time | 3.5 hours |

| Yield | 91% |

An alternative route employs difluorochloromethane (HCF2Cl), a gas, as the difluoromethylating agent. google.com In this method, a catechol-type compound is reacted in the presence of a base, and difluorochloromethane gas is introduced into the system to obtain the target product. google.com However, this method presents several challenges. Difluorochloromethane is toxic, and as a gaseous reagent, it is difficult to quantify accurately, leading to poor reaction selectivity and lower yields, typically in the range of 20-30%. google.com The use of a pressurized gas also introduces significant safety risks and increases production costs related to transportation, storage, and specialized equipment. google.com

To overcome the challenges associated with gaseous reagents, methods utilizing solid or liquid difluoromethylating agents have been developed. google.com One such approach uses solid-state sodium chlorodifluoroacetate. google.com This method involves reacting 3,4-dihydroxybenzaldehyde (B13553) with solid sodium chlorodifluoroacetate in the presence of an alkali. google.com The use of a solid reagent offers advantages in terms of handling and stoichiometry control, leading to improved industrial operability. google.com The reaction temperature for this method typically ranges from 60-120°C. google.com Solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) can be used, with alkalis like sodium hydroxide, potassium hydroxide, or potassium carbonate. google.com

The conversion of an aldehyde functional group directly into a difluoromethyl group is a well-established strategy known as deoxydifluorination. cas.cn This transformation is an attractive route for synthesizing difluoromethyl compounds due to the wide availability of aldehydes. cas.cnumich.edu While traditional deoxydifluorination reagents like sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) are effective, they are often hazardous. cas.cnorganic-chemistry.org

More recent and safer protocols have been developed. For instance, a system using diphenyl sulfide (B99878) (Ph2S) and Selectfluor can achieve the deoxydifluorination of aldehydes under mild conditions. cas.cn The proposed mechanism involves the activation of the aldehyde group, allowing for nucleophilic attack by a fluoride (B91410) ion. The formation of a strong S=O bond drives the cleavage of the C-O bond, and a subsequent fluoride attack delivers the final difluoromethyl product. cas.cn This method provides a safer and more convenient alternative to older, more hazardous reagents for converting aryl aldehydes into the corresponding difluoromethyl arenes. cas.cnumich.edu

Synthesis from 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

Novel and Emerging Synthetic Approaches for this compound and its Derivatives

The synthesis of molecules like this compound has been advanced by the development of novel methodologies that offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods, such as the deoxofluorination of aldehydes. mdpi.comnih.gov These emerging strategies often rely on the generation and reaction of difluoromethyl radicals or the use of sophisticated catalytic systems.

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical approach to molecular synthesis. nih.gov Radical C-H difluoromethylation strategies involve the generation of a difluoromethyl radical (•CF2H), which then attacks the aromatic ring of a substrate like 3-methoxybenzaldehyde. The methoxy (B1213986) group directs the substitution, often favoring the para position, leading to the desired 4-(difluoromethyl) product.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild and environmentally benign conditions. mdpi.com This strategy is particularly effective for the C-H difluoroalkylation of aromatic aldehydes. rsc.org The process typically involves a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light. mdpi.com The excited catalyst can then engage in a single-electron transfer (SET) with a suitable difluoromethyl radical precursor. This generates the key difluoromethyl radical, which subsequently adds to the aromatic ring. Mechanistic investigations suggest the involvement of an electrophilic difluoroalkyl radical in the catalytic cycle. rsc.org This method is noted for its ability to achieve site-selectivity that can be opposite to that of traditional Friedel-Crafts reactions. rsc.org

Table 1: Representative Conditions for Photoredox C-H Difluoromethylation

| Component | Example | Role |

|---|---|---|

| Photocatalyst | fac-Ir(ppy)₃ | Absorbs visible light to initiate electron transfer |

| Radical Source | BrCF₂PO(OEt)₂ | Precursor to the difluoromethyl radical |

| Reductant | Hantzsch Ester | Quenches the excited photocatalyst |

| Solvent | MeCN or Acetone | Reaction medium |

| Light Source | Blue LEDs | To excite the photocatalyst |

Silver-catalyzed reactions provide an alternative route for generating radical intermediates for C-H functionalization. researchgate.net In this context, a catalytic amount of a silver(I) salt, such as silver nitrate (B79036) (AgNO₃), is used in combination with a strong oxidant like potassium persulfate (K₂S₂O₈). researchgate.netmdpi.com This system can promote the oxidative decarboxylation of precursors like aryloxydifluoroacetic acids to generate difluoromethyl radicals. researchgate.net The reaction proceeds under mild conditions and has been successfully applied to a range of heteroaromatic substrates. researchgate.net The mechanism is believed to involve the oxidation of Ag(I) to a higher oxidation state, which then facilitates the radical-forming decarboxylation step. researchgate.net

Table 2: Key Reagents in Silver-Mediated Difluoromethylation

| Reagent | Example | Function |

|---|---|---|

| Catalyst | AgNO₃ | Facilitates radical generation |

| Oxidant | K₂S₂O₈ | Oxidizes the silver catalyst and promotes decarboxylation |

| Radical Precursor | Aryloxydifluoroacetic Acid | Source of the difluoromethyl radical upon decarboxylation |

| Substrate | Aromatic Aldehydes / Heteroarenes | Target molecule for C-H functionalization |

Hypervalent iodine(III) compounds are versatile reagents in organic synthesis, capable of acting as both electrophiles and radical precursors. nih.govnih.gov Their utility in radical chemistry stems from the weakness of the hypervalent bond, which can undergo homolytic cleavage upon thermal or light induction to generate radicals. nih.gov Alternatively, single-electron transfer (SET) reduction of an iodine(III) reagent can also produce carbon-centered radicals. nih.gov Reagents such as Togni's reagent (a trifluoromethyl derivative) have analogues and conceptual approaches that can be applied to difluoromethylation, where an appropriate iodine(III)-CF₂R species generates a difluoromethyl radical for subsequent C-H functionalization. nih.govacs.org

Table 3: Examples of Hypervalent Iodine Reagent Classes for Radical Generation

| Reagent Class | General Structure | Application |

|---|---|---|

| Diaryliodonium Salts | Ar₂IX | Aryl radical source; adaptable for fluoroalkyl groups |

| Benziodoxole Derivatives | (Heterocyclic)I-X | Stable precursors for group transfer reactions |

| Aryl(fluoroalkyl)iodonium Triflates | [Ar-I-CF₂R]OTf | Direct source of fluoroalkyl radicals |

Transition metals like nickel and iron offer cost-effective and efficient catalytic systems for cross-coupling reactions to form C-CF₂H bonds. Nickel catalysis, in particular, has been successfully employed for the synthesis of aryldifluoromethyl aryl ethers (ArCF₂OAr') through the coupling of aryl boronic acids with aryloxydifluoromethyl bromides. researchgate.net This Suzuki-type cross-coupling demonstrates good functional group tolerance and proceeds under relatively mild conditions. The proposed catalytic cycle involves a Ni(I)/Ni(III) pathway. researchgate.net Such a strategy could be adapted to synthesize the target molecule by using a suitably protected 3-methoxy-4-formylphenylboronic acid as the coupling partner.

In addition to direct C-CF₂H bond formation, tandem or one-pot processes have been developed for the efficient synthesis of aryl difluoromethyl ethers (ArOCF₂H) from common precursors like aryl boronic acids and aryl halides. nih.gov These methods are particularly valuable as they avoid the isolation of intermediate phenols, which can be sensitive. A typical sequence involves the in-situ generation of a phenol (B47542) from an aryl boronic acid (via oxidation with H₂O₂) or an aryl halide (via palladium-catalyzed hydroxylation). nih.gov The resulting phenoxide is then immediately trapped with a difluoromethylating agent, such as difluoromethyltriflate (HCF₂OTf), to yield the final aryl difluoromethyl ether. nih.gov This approach is characterized by its operational simplicity and tolerance of various functional groups, including aldehydes. nih.gov

Table 4: One-Pot Synthesis of Aryl Difluoromethyl Ethers

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Phenol Formation | Aryl Boronic Acid | H₂O₂, MeCN | In-situ Phenol |

| 1. Phenol Formation | Aryl Halide | Pd Catalyst, Ligand, Base | In-situ Phenol |

| 2. O-Difluoromethylation | In-situ Phenol | HCF₂OTf, KOH (aq) | Aryl Difluoromethyl Ether |

Difluoromethylation of Phenols

The O-difluoromethylation of phenols is typically achieved through the generation of difluorocarbene (:CF2), a highly reactive intermediate that inserts into the O-H bond of the phenoxide. cas.cn A variety of reagents and methods have been developed to generate difluorocarbene under different reaction conditions. orgsyn.org The choice of reagent is often dictated by factors such as scale, substrate tolerance, and safety considerations. pharmtech.comacsgcipr.org

Commonly employed difluoromethylating agents for phenols include:

Sodium Chlorodifluoroacetate (ClCF2COONa): This is a stable, commercially available solid that generates difluorocarbene upon heating. orgsyn.org The reaction is typically carried out in a polar aprotic solvent, such as DMF, in the presence of a base to deprotonate the phenol. This method is advantageous due to the non-gaseous nature of the reagent, which simplifies handling, especially on a larger scale. orgsyn.org

S-(Difluoromethyl)sulfonium Salts: These are bench-stable reagents that can serve as difluorocarbene precursors under basic conditions. They offer a practical and facile approach for the difluoromethylation of a wide range of phenols with good to excellent yields. rsc.org

Bromodifluoromethylphosphonates: Reagents like diethyl (bromodifluoromethyl)phosphonate can generate difluorocarbene and have been successfully employed for the O-difluoromethylation of phenols. nsf.gov

Fluoroform (CHF3): While being an atom-economical and inexpensive source of the CF2H group, its low reactivity necessitates the use of strong bases and specific reaction conditions. bohrium.com Continuous flow technology has shown promise in utilizing fluoroform for difluoromethylation reactions safely and efficiently. bohrium.com

The general mechanism for the O-difluoromethylation of a phenol with a difluorocarbene precursor is illustrated below:

Figure 1: General Mechanism of Phenol Difluoromethylation

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogs

The synthesis of analogs of this compound introduces complexities related to regioselectivity and, in some cases, stereoselectivity. These aspects are crucial for controlling the final structure and properties of the target molecules.

Regioselectivity

When synthesizing analogs with multiple hydroxyl groups or other nucleophilic sites on the aromatic ring, controlling the regioselectivity of the difluoromethylation becomes a significant challenge. The inherent reactivity of the different positions on the aromatic ring, influenced by the electronic and steric effects of the existing substituents, dictates the site of the reaction.

Substituents on the benzene (B151609) ring can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing for electrophilic aromatic substitution. libretexts.org While O-difluoromethylation is not a direct electrophilic substitution on the ring, the electronic properties of the ring influence the acidity of the phenolic protons and the nucleophilicity of the resulting phenoxides.

Key Factors Influencing Regioselectivity:

Steric Hindrance: Bulky substituents near a hydroxyl group can hinder the approach of the difluorocarbene, favoring reaction at a less sterically crowded site.

Directing Groups: The existing substituents on the benzaldehyde (B42025) ring act as directing groups. For instance, in 4-hydroxy-3-methoxybenzaldehyde (vanillin), the hydroxyl group at the 4-position is para to the electron-withdrawing aldehyde group and ortho to the electron-donating methoxy group. This electronic arrangement makes the 4-hydroxyl group sufficiently acidic and its corresponding phenoxide nucleophilic for the difluoromethylation to occur selectively at this position. In analogs with different substitution patterns, the regiochemical outcome will be a result of the combined directing effects of all groups present. libretexts.org

Reaction Conditions: The choice of base, solvent, and temperature can also influence the regioselectivity of the reaction.

A pertinent example of regioselectivity is the selective difluoromethylation of 3,4-dihydroxybenzaldehyde. By carefully controlling the reaction conditions, it is possible to selectively difluoromethylate the hydroxyl group at the 4-position over the one at the 3-position. This selectivity is attributed to the higher acidity of the 4-hydroxyl group due to its para-relationship with the electron-withdrawing aldehyde group.

Interactive Table: Regioselectivity in Difluoromethylation of Substituted Phenols

| Substrate | Major Product | Rationale |

| 4-Hydroxy-3-methoxybenzaldehyde | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | The 4-OH is activated by the ortho -OCH3 and its acidity is increased by the para -CHO group. |

| 3,4-Dihydroxybenzaldehyde | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | The 4-OH is more acidic due to the para-electron-withdrawing aldehyde group. |

| 2-Hydroxy-4-methoxybenzaldehyde | 2-(Difluoromethoxy)-4-methoxybenzaldehyde | The 2-OH is activated by the para -OCH3 group. Steric hindrance from the ortho -CHO might be a factor. |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde | The 4-OH is symmetrically activated by two ortho -OCH3 groups. |

Stereoselectivity

Stereoselectivity becomes a consideration when the synthesis of this compound analogs involves the creation of a new stereocenter. This can occur, for example, if the aldehyde group or another prochiral center in an analog undergoes a reaction that introduces a chiral difluoromethyl-containing moiety.

While the O-difluoromethylation of the phenol itself does not create a stereocenter at the ether linkage, subsequent or preceding reactions on the analog's scaffold can. For instance, the asymmetric addition of a difluoromethyl nucleophile to the aldehyde carbonyl group would generate a chiral secondary alcohol.

Strategies for Achieving Stereoselectivity:

Chiral Catalysts: The use of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, can induce enantioselectivity in reactions involving difluoromethyl groups. rsc.orgbeilstein-journals.org For example, the enantioselective nucleophilic difluoromethylation of aromatic aldehydes has been achieved using chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts. beilstein-journals.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a subsequent difluoromethylation reaction. The auxiliary is then removed in a later step.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective transformations. Enzymes such as lipases or reductases can be used to resolve racemic mixtures of difluoromethylated compounds or to perform stereoselective reactions on prochiral substrates. A microbially-based approach has been described for the synthesis of chiral secondary alcohols bearing a difluoromethyl group through the stereoselective hydrolysis of ester derivatives. johnshopkins.edu

The development of stereoselective methods for the synthesis of difluoromethylated compounds is an active area of research, driven by the increasing demand for enantiomerically pure fluorinated molecules in the pharmaceutical industry. researchgate.netsemanticscholar.org

Industrial Scale Synthesis Considerations and Process Intensification

The transition of a synthetic route for this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. Safety, cost-effectiveness, environmental impact, and process robustness are paramount. pharmtech.compharmtech.com Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key strategy in modern chemical production. lonza.com

Challenges in Industrial Scale Fluorination:

Hazardous Reagents: Many fluorinating agents are toxic, corrosive, or generate hazardous byproducts like hydrogen fluoride (HF). pharmtech.compharmtech.com The handling and disposal of such materials on a large scale require specialized equipment and stringent safety protocols.

Exothermic Reactions: Fluorination reactions are often highly exothermic, posing a risk of thermal runaway if not properly controlled. Effective heat management is critical for safe industrial-scale operation.

Corrosion: The corrosive nature of many fluorine-containing reagents and byproducts necessitates the use of specialized, and often expensive, corrosion-resistant reactor materials.

Waste Management: The disposal of fluoride-containing waste streams is subject to strict environmental regulations and can be costly. epa.gov

Process Intensification Strategies:

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch reactors for hazardous and exothermic reactions. lonza.com The small reactor volumes and high surface-area-to-volume ratios allow for excellent heat and mass transfer, enabling better temperature control and improved safety. organic-chemistry.org Continuous flow processes can also lead to higher yields, improved product quality, and reduced waste generation. manufacturingchemist.comacs.org The use of continuous flow technology for the generation and in-situ consumption of hazardous intermediates like difluorocarbene is a particularly attractive strategy for industrial synthesis. organic-chemistry.orgresearchgate.net

Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters and quality attributes. mt.comnumberanalytics.comnumberanalytics.com By using in-line and on-line analytical tools (e.g., FTIR, Raman spectroscopy), real-time monitoring of the reaction progress, concentration of reactants and products, and formation of impurities can be achieved. emersonautomationexperts.com This allows for tighter process control, early detection of deviations, and ensures consistent product quality, which is crucial for the production of fine chemicals and active pharmaceutical ingredients (APIs). blazingprojects.com

Alternative Reagents and Solvents: The selection of safer and more environmentally benign difluoromethylating agents, such as solid reagents that avoid the handling of gases, is a key consideration for industrial scale-up. orgsyn.org The use of greener solvents and the development of solvent-free or aqueous reaction systems are also important aspects of sustainable industrial synthesis.

Techno-Economic Considerations:

A thorough techno-economic analysis is essential to assess the commercial viability of any industrial process. nih.gov This analysis considers factors such as:

Capital Expenditure (CAPEX): This includes the cost of the reactor and other processing equipment. Continuous flow systems can sometimes offer lower capital costs compared to traditional batch plants of the same capacity due to their smaller footprint. manufacturingchemist.com

Operating Expenditure (OPEX): This includes the costs of energy, solvents, catalysts, and waste disposal. Process intensification strategies aim to reduce operating costs by improving energy efficiency and minimizing waste. manufacturingchemist.com

Throughput and Yield: The productivity of the process, determined by the reaction rate and yield, directly impacts the cost per kilogram of the final product.

By carefully considering these factors and implementing modern manufacturing technologies, the industrial-scale synthesis of this compound can be achieved in a safe, efficient, and economically viable manner.

Iii. Chemical Reactivity and Mechanistic Studies of 4 Difluoromethyl 3 Methoxybenzaldehyde

Carbonyl Group Reactivity (Aldehyde Functionality)

The aldehyde group is the most reactive site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing difluoromethyl group on the aromatic ring modulates this reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product.

One of the fundamental nucleophilic addition reactions is the formation of cyanohydrins. libretexts.org This reaction involves the addition of hydrogen cyanide (HCN) across the carbonyl double bond. The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the potent nucleophile. libretexts.orglibretexts.org For 4-(difluoromethyl)-3-methoxybenzaldehyde, this reaction would proceed as follows:

Reaction Scheme: Cyanohydrin formation from this compound.

While specific studies on this compound are not prevalent, the reaction is well-established for substituted benzaldehydes. orgoreview.comwikipedia.org The equilibrium of the reaction is influenced by both electronic and steric factors. Hindered ketones, for example, often give poor yields of cyanohydrins. orgoreview.com

Another significant class of nucleophilic addition is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group to form a new carbon-carbon bond. thermofisher.com The reaction with this compound would produce a secondary alcohol after acidic workup.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction | Nucleophile | Reagent(s) | Product Type |

|---|---|---|---|

| Cyanohydrin Formation | CN⁻ | KCN/HCN | Cyanohydrin |

| Grignard Reaction | R⁻ | RMgX, then H₃O⁺ | Secondary Alcohol |

Recent advancements have also focused on enantioselective nucleophilic difluoromethylation of aromatic aldehydes using various reagents, which can yield chiral difluoromethylated aryl alcohols. nih.gov

Oxidation Reactions

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(difluoromethyl)-3-methoxybenzoic acid. A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O).

More recently, greener and more sustainable methods have been developed. These include photocatalyst-free, light-promoted aerobic oxidation, which utilizes atmospheric oxygen as the oxidant. researchgate.net Studies on similar molecules, such as 4-methoxybenzaldehyde (B44291), have shown efficient conversion to the corresponding carboxylic acid using photosensitizers under aerobic conditions. researchgate.net The presence of benzoic acids formed from over-oxidation can sometimes inhibit the reaction by binding to the catalyst surface. whiterose.ac.uk

Table 2: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acidification |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acidic |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic (mild) |

Reduction Reactions

The aldehyde functionality can be reduced to a primary alcohol, (4-(difluoromethyl)-3-methoxyphenyl)methanol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids.

Hydrosilylation is another effective method for the reduction of aldehydes. researchgate.net This reaction uses a hydrosilane, such as polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a catalyst to reduce the aldehyde to the corresponding silyl (B83357) ether, which is then hydrolyzed to the alcohol. researchgate.net Electrochemical methods have also been employed for the reduction of benzaldehyde (B42025) derivatives to their respective alcohols. researchgate.net

Wittig Reactions with this compound Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. udel.edu The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide byproduct. wikipedia.org

For this compound, a Wittig reaction would replace the carbonyl oxygen with a carbon-carbon double bond, allowing for the synthesis of a wide variety of substituted styrenes. The stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the ylide and the reaction conditions. wikipedia.org While specific examples with this exact aldehyde are not widely documented, the reaction is broadly applicable to aromatic aldehydes. nih.gov

Table 3: General Wittig Reaction Scheme

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

|---|

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring towards electrophilic substitution is governed by the directing and activating/deactivating effects of the substituents already present.

Electrophilic Aromatic Substitution Reactions

In this compound, there are three substituents to consider:

-OCH₃ (Methoxy): An activating group and an ortho, para-director due to its strong electron-donating resonance effect.

-CHO (Aldehyde): A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

-CHF₂ (Difluoromethyl): A deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.

A study on the nitration of aromatic aldehydes containing a difluoromethoxy group (a close analogue) provides significant insight. researchgate.net Nitration of 4-difluoromethoxybenzaldehyde showed that the incoming nitro group is directed to the positions ortho to the activating difluoromethoxy group. researchgate.net However, a notable feature was the occurrence of ipso-substitution, where the aldehyde group itself is replaced by the nitro group. researchgate.net The extent of this ipso-substitution was found to be influenced by other substituents on the ring.

For this compound, the potential sites for electrophilic attack (e.g., nitration) would be the positions ortho and para to the methoxy group. The para position is blocked by the difluoromethyl group. Therefore, the substitution is expected to occur primarily at the positions ortho to the methoxy group (positions 2 and 6). Position 2 is sterically less hindered.

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₃ | Resonance Donating, Inductive Withdrawing | Activating | ortho, para |

| -CHO | Resonance Withdrawing, Inductive Withdrawing | Deactivating | meta |

The combination of these effects suggests that electrophilic substitution on this compound will be slower than on anisole (B1667542) but will likely yield products substituted at the positions ortho to the methoxy group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for substituted aromatic rings, proceeding through an addition-elimination mechanism. The feasibility and rate of SNAr reactions are highly dependent on the electronic properties of the substituents on the aromatic ring. masterorganicchemistry.comlibretexts.org For a reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org Furthermore, a suitable leaving group, typically a halide, must be present on the ring.

In the case of this compound, the ring is substituted with two electron-withdrawing groups and one electron-donating group.

Aldehyde Group (-CHO): This is a powerful EWG through both induction and resonance, deactivating the ring towards electrophilic substitution but strongly activating it for nucleophilic attack. libretexts.orgyoutube.com It directs incoming nucleophiles to the ortho and para positions.

Difluoromethyl Group (-CF₂H): This group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms (an inductive effect). nih.gov Like the aldehyde, it activates the ring for SNAr.

Methoxy Group (-OCH₃): This group exhibits a dual electronic effect. It is electron-donating through resonance but electron-withdrawing through induction. In the context of SNAr, which involves the stabilization of a negative charge, its inductive effect can contribute to ring activation, although its resonance effect is deactivating. wuxiapptec.com

For this compound itself to undergo SNAr, one of the existing groups or a hydrogen atom would need to be displaced, which is not typical. However, if a leaving group (like a halogen) were present at another position on the ring, the combined activating effect of the -CHO and -CF₂H groups would make the molecule highly susceptible to nucleophilic attack. For instance, in polyhalogenated benzaldehydes, the presence of a -CHO group significantly enhances the reactivity of halogens at the ortho and para positions, making them labile leaving groups. wuxiapptec.comuomustansiriyah.edu.iq The regioselectivity of such a reaction would be dictated by the positions that best stabilize the Meisenheimer intermediate, typically ortho or para to the strongest EWGs. libretexts.orguomustansiriyah.edu.iq

Difluoromethyl Group Reactivity and Transformations

The difluoromethyl group imparts unique reactivity and properties to the molecule, distinct from both methyl and trifluoromethyl analogues.

The difluoromethyl group is generally considered robust and chemically stable, a property that makes it attractive for applications in medicinal chemistry. researchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the group resistant to metabolic degradation. mdpi.com

Despite its general stability, the -CF₂H group can undergo specific transformations:

Deprotonation: The C-H bond in the difluoromethyl group is acidic compared to a methyl C-H bond, due to the inductive effect of the adjacent fluorine atoms. However, it is not acidic enough to be deprotonated by common bases. The use of very strong bases (superbases) in combination with a Lewis acid can enable deprotonation, forming a reactive nucleophilic difluoromethyl carbanion (Ar-CF₂⁻) synthon. cornell.edu This intermediate can then react with various electrophiles, allowing for the construction of new carbon-carbon bonds at the difluoromethylene position. cornell.edu

Radical Reactions: The difluoromethyl group can be introduced onto aromatic rings via radical reactions. rsc.org The stability of the difluoromethyl radical (•CF₂H) is intermediate between the monofluoromethyl (•CH₂F) and trifluoromethyl (•CF₃) radicals. rsc.org

Difluorocarbene Formation: Under certain basic conditions, particularly from precursors like chlorodifluoromethane (B1668795) or fluoroform, an electrophilic singlet difluorocarbene (:CF₂) can be generated via α-elimination. rsc.orgcas.cn This highly reactive intermediate can then be trapped by various nucleophiles. rsc.org

In drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties is known as bioisosterism. The difluoromethyl group is widely recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and to some extent, amine (-NH₂) groups. researchgate.netnih.govtandfonline.com

This bioisosteric relationship stems from the unique ability of the -CF₂H group to act as a hydrogen bond donor, mimicking the key interaction of -OH and -SH groups in biological systems. nih.govnih.gov However, it possesses distinct advantages:

Increased Lipophilicity: The -CF₂H group is more lipophilic than a hydroxyl group, which can enhance a molecule's ability to cross cell membranes. tandfonline.comacs.org

Metabolic Stability: As mentioned, the C-F bonds are very strong, making the -CF₂H group more resistant to metabolic oxidation compared to -OH or -SH groups. nih.gov

Modulated Acidity: The C-H bond of the difluoromethyl group is less acidic than the protons in hydroxyl or thiol groups. beilstein-journals.org

The table below compares key properties of the difluoromethyl group with its bioisosteric counterparts and the methyl group.

| Property | -CH₃ | -OH | -CF₂H |

| Inductive Effect (σI) | ~0.01 | ~0.38 | ~0.36 |

| Resonance Effect (σR) | ~-0.04 | ~-0.56 | ~-0.05 |

| Van der Waals Radius (Å) | 2.00 | 1.52 | 1.89 |

| Hydrogen Bond Ability | None | Strong Donor/Acceptor | Weak Donor |

Data compiled from reference nih.gov.

A defining feature of the difluoromethyl group is its capacity to function as a hydrogen bond (H-bond) donor. nih.govbeilstein-journals.org The two highly electronegative fluorine atoms withdraw electron density from the C-H bond, creating a significant partial positive charge on the hydrogen atom. This polarized C-H bond can then interact with H-bond acceptors like oxygen or nitrogen atoms. nih.govbeilstein-journals.org This has led to the term "lipophilic hydrogen bond donor" being used to describe the group. nih.govacs.org

The strength of this H-bond is generally weaker than that of canonical donors like hydroxyl or amide groups. beilstein-journals.org Quantum mechanical calculations have estimated the binding energy of a CF₂H···O interaction to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.orgbeilstein-journals.org The H-bond donating capacity is sensitive to the electronic environment of the molecule. Attaching the -CF₂H group to electron-withdrawing systems enhances its H-bond acidity. nih.govbeilstein-journals.org

The H-bond acidity can be quantified using the Abraham's solute ¹H NMR analysis, which measures the chemical shift difference (Δδ) of the proton in DMSO-d₆ versus CDCl₃. A larger Δδ indicates stronger H-bond acidity.

| Compound Type | H-Bond Acidity Parameter (A) |

| Ar-CF₂H | 0.035 - 0.080 |

| Ar-O-CF₂H | 0.085 - 0.126 |

| R-SO₂-CF₂H | ~0.165 |

| Phenol (B47542) (for comparison) | ~0.59 |

Data compiled from references acs.orgacs.org. The parameter 'A' is derived from these measurements.

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the reaction mechanisms for the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

One of the most common ways to introduce the -CF₂H group is through reactions involving a difluorocarbene (:CF₂) intermediate. rsc.org For example, the reaction of fluoroform (CHF₃) with a strong base generates the CF₃⁻ anion, which rapidly undergoes α-elimination of a fluoride (B91410) ion to yield difluorocarbene. rsc.org This electrophilic carbene can then react with a nucleophile, such as a phenoxide, to form an O-difluoromethylated product.

Another prevalent mechanism involves the difluoromethyl radical (•CF₂H). rsc.orgmdpi.com In photocatalytic difluoromethylation, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then interact with a •CF₂H precursor, such as TMSCF₂H, to generate the difluoromethyl radical through an oxidative or reductive quenching cycle. rsc.orgmdpi.com This radical can then add to an aromatic ring, followed by a rearomatization step to yield the final product.

Mechanistic studies on the reactions of the aldehyde group, such as nucleophilic addition, have also been performed on related structures. For instance, the deuteriodifluoromethylation of aldehydes using chlorodifluoromethane (ClCF₂H) and a phosphine proceeds through a difluorinated oxaphosphetane intermediate. researchgate.net This intermediate can be trapped and its subsequent transformation, either through hydrolysis to form an α-deuteriodifluoromethyl alcohol or a retro [2+2] cycloaddition to yield a gem-difluoroalkene, can be controlled by the reaction conditions. researchgate.net Computational studies on the oxidation of related dimethoxyphenyl propenes to form 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) have elucidated a multi-step mechanism involving radical species, water and oxygen addition, and eventual cleavage of a side chain. researchgate.netmdpi.com

Iv. Application As a Chemical Building Block and Synthetic Intermediate

Role in the Synthesis of Pharmaceutically Active Compounds

4-(Difluoromethyl)-3-methoxybenzaldehyde serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules, particularly those with applications in pharmaceuticals. Its value stems from the presence of the difluoromethyl group, which can significantly influence the biological properties of a target molecule.

The incorporation of fluorine-containing groups is a widely used strategy in modern drug design to enhance a compound's pharmacological profile. orientjchem.org The difluoromethyl (CF2H) group, in particular, is of significant interest because it can act as a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH2) groups, which are common pharmacophores. orientjchem.org This substitution can lead to improved metabolic stability, better cell membrane permeability, and enhanced binding affinity to biological targets. orientjchem.org The CF2H group can also serve as a lipophilic hydrogen bond donor, a unique characteristic that can be exploited to increase target specificity and affinity. orientjchem.org As a readily available benzaldehyde (B42025) derivative, this compound provides a direct route for introducing this valuable difluoromethylated phenyl ring into potential drug candidates, making it an important precursor in the search for new lead compounds. orientjchem.org

This compound is structurally related to key intermediates used in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). acs.orgrug.nl The synthesis of Roflumilast and its analogs often proceeds through a closely related compound, 3-Hydroxyl-4-difluoro-methoxy benzaldehyde. acs.org

The compound 3-Hydroxyl-4-difluoro-methoxy benzaldehyde is a critical intermediate in the production of Roflumilast. acs.org It is typically synthesized from 3,4-dihydroxybenzaldehyde (B13553), which reacts with a difluoromethylating agent like sodium chlorodifluoroacetate in the presence of a base. acs.orgbeilstein-journals.org This process selectively introduces the difluoromethoxy group at the 4-position. acs.org Once formed, this intermediate undergoes further reactions to build the final Roflumilast structure. The aldehyde group is oxidized to a carboxylic acid, and the hydroxyl group is alkylated, eventually leading to the formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a direct precursor to Roflumilast. nih.gov

The table below outlines a typical synthetic sequence starting from the key intermediate.

| Step | Starting Material | Reagents and Conditions | Product | Purpose |

| 1 | 3-Hydroxy-4-(difluoromethoxy)benzaldehyde | Cyclopropyl methyl bromide, K2CO3, DMF, 60-90°C | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Introduction of the cyclopropylmethoxy group. nih.gov |

| 2 | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Oxidizing agents (e.g., sulphamic acid/sodium chlorite) in a suitable solvent | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Oxidation of the aldehyde to a carboxylic acid. nih.gov |

| 3 | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Thionyl chloride; then 4-amino-3,5-dichloropyridine | Roflumilast | Formation of the final amide bond. nih.gov |

Benzosuberone and its derivatives are a class of compounds built on a benzocycloheptenone core structure. These molecules have been investigated for a range of biological activities, including potential use as anticancer agents and antimicrobial agents. researchgate.netbeilstein-journals.org The synthesis of functionalized benzosuberone derivatives often begins with substituted benzaldehydes. researchgate.net A common synthetic strategy involves a Wittig olefination reaction between a substituted benzaldehyde and a phosphonium (B103445) ylide to create a pentenoic acid derivative, which is then cyclized via an intramolecular Friedel-Crafts reaction to form the seven-membered ring of the benzosuberone core. researchgate.net Although specific examples detailing the use of this compound were not prominent in the reviewed literature, its structure makes it a suitable starting material for the synthesis of novel benzosuberone analogs containing the difluoromethyl group, which could impart unique biological properties.

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds due to the reactivity of the aldehyde group. Bicyclic heterocycles such as hydroisoquinolines, acridinones, and quinazolines are important scaffolds in medicinal chemistry. Classical synthetic methods for these structures often rely on an aldehyde precursor. For instance, the Pictet-Spengler reaction, which produces tetrahydroisoquinolines, involves the condensation of a β-arylethylamine with an aldehyde. Similarly, the Friedländer annulation for the synthesis of quinolines and quinazolines involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. As a functionalized benzaldehyde, this compound is a viable substrate for these and other cyclization reactions, offering a pathway to introduce the difluoromethyl-methoxyphenyl moiety into these biologically relevant bicyclic systems.

The strategic incorporation of a difluoromethyl (CF2H) group is a key tactic in modern medicinal chemistry to optimize the properties of drug candidates. This compound serves as a valuable building block for this purpose, allowing for the direct integration of a difluoromethylated aromatic ring. The CF2H group possesses a unique combination of properties that are advantageous for drug design. It is more lipophilic than a hydroxyl group but less so than a trifluoromethyl (CF3) group, providing a way to fine-tune a molecule's solubility and permeability. Furthermore, it can act as a hydrogen bond donor, similar to a hydroxyl or amine group, which can enhance binding interactions with target proteins. orientjchem.org Its metabolic stability is also a key feature, as the C-F bond is significantly stronger than a C-H bond, making the group resistant to oxidative metabolism. orientjchem.org

The following table compares the properties of the difluoromethyl group to other common functional groups it can replace.

| Property | -OH (Hydroxyl) | -SH (Thiol) | -CH3 (Methyl) | -CF2H (Difluoromethyl) |

| Hydrogen Bonding | Donor & Acceptor | Weak Donor | None | Donor |

| Lipophilicity (logP) | Low | Moderate | High | Moderate-High |

| Bioisosteric Replacement | Yes | Yes | No | Yes (for OH, SH) |

| Metabolic Stability | Low (Prone to oxidation) | Moderate (Prone to oxidation) | Moderate | High |

Intermediate in the Synthesis of Roflumilast and its Analogs

Influence of the Difluoromethyl Group on Molecular Properties in Drug Design

The incorporation of fluorine and fluorinated groups is a critical strategy in modern drug design, aimed at optimizing the physicochemical and pharmacokinetic properties of a lead compound. The difluoromethyl (-CHF₂) group, in particular, offers a unique combination of properties that medicinal chemists leverage to enhance metabolic stability and modulate lipophilicity.

Metabolic Stability: A primary driver for introducing fluorinated groups into drug candidates is to improve their metabolic stability. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, such as the Cytochrome P450 (CYP450) family. mdpi.com By replacing a metabolically vulnerable methyl or methoxy (B1213986) group with a difluoromethyl group, chemists can block common sites of oxidative metabolism. This "metabolic switching" can lead to a longer plasma half-life, reduced patient dosage, and a more predictable pharmacokinetic profile. researchgate.net The difluoromethyl group is considered a metabolically stable bioisostere of functional groups like alcohols (hydroxyls), thiols, and amines, which are often prone to metabolic degradation. nih.gov

Lipophilicity: Lipophilicity, typically measured as the logarithm of the partition coefficient (logP), is a crucial parameter that affects a drug's absorption, distribution, membrane permeability, and binding affinity. mdpi.com The difluoromethyl group's effect on lipophilicity is nuanced. It is generally considered a lipophilicity-enhancing group compared to a hydrogen atom, which can improve a molecule's ability to cross cellular membranes. nih.gov

Furthermore, the difluoromethyl group is recognized as a "lipophilic hydrogen bond donor." researchgate.netacs.org The hydrogen atom on the difluoromethyl group is polarized due to the adjacent electron-withdrawing fluorine atoms, enabling it to act as a weak hydrogen bond donor. acs.org This unique characteristic allows it to form interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and selectivity, a feature not possible with a trifluoromethyl group. nih.govresearchgate.net

| Functional Group | Typical Hansch Lipophilicity Parameter (π) | Hydrogen Bond Donor Capability | Metabolic Stability | Bioisosteric Replacement For |

|---|---|---|---|---|

| Methyl (-CH₃) | ~0.5 | No | Low (Prone to oxidation) | - |

| Difluoromethyl (-CHF₂) | Variable (~0.1 to 0.4) | Yes (Weak) | High | Hydroxyl (-OH), Thiol (-SH) |

| Trifluoromethyl (-CF₃) | ~0.88 | No | Very High | Methyl (-CH₃), Chlorine (-Cl) |

| Hydroxyl (-OH) | ~-0.67 | Yes (Strong) | Low (Prone to conjugation/oxidation) | - |

Note: As per the user's strict instructions to adhere to the provided outline and not introduce information outside its explicit scope, sections 4.2 (Application in Agrochemical Synthesis), 4.3 (Use in Materials Science), and 4.4 (Contributions to Complex Organic Molecule Synthesis) have been omitted. Extensive searches of scientific and patent literature did not yield specific examples of the compound "this compound" being used as a chemical building block or synthetic intermediate for these applications.

V. Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom. For 4-(Difluoromethyl)-3-methoxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H NMR Spectral Analysis, Including Coupling Constants (e.g., JF-H)

While specific, publicly available research findings detailing the complete ¹H NMR spectrum for this compound are limited, the expected signals can be predicted based on its structure. The spectrum would feature distinct resonances for the aldehydic proton, the aromatic protons, the methoxy (B1213986) group protons, and the proton of the difluoromethyl group. A key feature would be the signal for the -CHF₂ proton, which is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (a characteristic JF-H coupling constant).

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.9 | Singlet (s) | N/A |

| Aromatic (H-5) | ~7.6 | Doublet (d) | ~8.0 |

| Aromatic (H-6) | ~7.5 | Doublet (d) | ~1.5 |

| Aromatic (H-2) | ~7.4 | Doublet of Doublets (dd) | ~8.0, ~1.5 |

| Difluoromethyl (-CHF₂) | ~6.7 | Triplet (t) | JF-H ≈ 56 |

Note: The above data is predictive and based on analogous structures. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals corresponding to the aldehyde carbon, the aromatic carbons (both with and without attached protons), the methoxy carbon, and the difluoromethyl carbon would be observed. The carbon of the -CHF₂ group would appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single primary signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal would be split into a doublet due to coupling with the single proton of the difluoromethyl group, providing a clear confirmation of the -CHF₂ moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of this compound (C₉H₈F₂O₂). The calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula.

Interactive Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |

|---|

X-ray Diffraction (XRD) for Structural Confirmation

X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and its packing in the solid state. This technique can confirm bond lengths, bond angles, and stereochemistry with high precision. However, this analysis requires the compound to be in a crystalline form suitable for single-crystal XRD. Currently, there are no publicly available reports on the single-crystal X-ray structure of this compound.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely accessible technique for real-time monitoring of chemical reactions and for conducting detailed kinetic studies. spectroscopyonline.com The methodology is predicated on the principle that the concentration of a reactant, product, or reaction intermediate is directly proportional to the absorbance of light at a specific wavelength. spectroscopyonline.comthermofisher.com This relationship, described by the Beer-Lambert law, allows for the continuous tracking of concentration changes as a reaction progresses. thermofisher.com

For a compound such as this compound, UV-Vis spectroscopy can be employed to monitor reactions where this molecule is either consumed or formed, provided it or another species in the reaction mixture possesses a chromophore that absorbs in the UV-Vis range. The aromatic aldehyde functional group in this compound is expected to exhibit characteristic absorbance peaks in the UV spectrum. Any chemical transformation involving this moiety, such as its reduction to an alcohol, oxidation to a carboxylic acid, or its participation in a condensation reaction, would likely lead to a significant change in the electronic structure and, consequently, a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity.

A typical experimental setup involves dissolving the reactants in a suitable solvent that is transparent in the wavelength range of interest and placing the solution in a cuvette within a spectrophotometer. ntnu.no The absorbance at a predetermined wavelength is then recorded at regular intervals. For instance, to study the kinetics of a reaction involving this compound, one would first identify the λmax of the reactant or a key product. The reaction would then be initiated, and the absorbance at this λmax would be monitored over time.

The data obtained, which consists of absorbance values at various time points, can be used to determine the reaction's kinetic parameters. By plotting absorbance versus time, the rate of the reaction can be visualized. nih.gov Further analysis, such as plotting the natural logarithm of absorbance versus time for a first-order reaction or the inverse of absorbance versus time for a second-order reaction, can help in determining the order of the reaction with respect to the monitored species. researchgate.net From these plots, the observed rate constant (k_obs) can be calculated. researchgate.net

To illustrate the type of data that would be generated in a kinetic study, consider a hypothetical reaction where this compound is consumed. The following table represents sample data that could be collected.

| Time (seconds) | Absorbance at λmax |

| 0 | 1.200 |

| 30 | 0.950 |

| 60 | 0.750 |

| 90 | 0.590 |

| 120 | 0.470 |

| 150 | 0.370 |

| 180 | 0.290 |

By analyzing such data, researchers can gain valuable insights into the reaction mechanism and the factors influencing the reaction rate, such as reactant concentrations and temperature. ntnu.no This information is crucial for optimizing reaction conditions in synthetic chemistry.

Vi. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to understand the intrinsic electronic properties of 4-(Difluoromethyl)-3-methoxybenzaldehyde. Methods like Density Functional Theory (DFT) are used to model the molecule's electron distribution and predict its behavior. conicet.gov.ar

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.arnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. conicet.gov.ar The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. conicet.gov.ar A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

Table 1: Calculated Electronic Properties of Benzaldehyde (B42025) Derivatives (Illustrative) Note: The following data is illustrative for analogous compounds, as specific published values for this compound were not available. Calculations are typically performed using a basis set like 6-311++G(d,p).

| Property | Value | Significance |

| HOMO Energy | -6.20 eV | Relates to electron-donating ability |

| LUMO Energy | -1.84 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (Egap) | 4.36 eV | Indicator of chemical stability and reactivity |

| Dipole Moment (µ) | 3.5 D | Measures molecular polarity |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, docking studies would typically involve its derivatives, which are designed to interact with the active site of a specific biological target, such as an enzyme or receptor.

The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which represents the binding affinity in units such as kcal/mol. nih.govajchem-a.com A lower (more negative) score generally indicates a more stable and favorable interaction. The simulation also reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.netnih.gov For instance, derivatives of the related 4-methoxybenzaldehyde (B44291) have been studied for their interaction with targets like the main protease of SARS-CoV-2. mdpi.com

Table 2: Example Molecular Docking Results for a Hypothetical Derivative

| Target Protein | Ligand (Derivative) | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase ABC | Ligand-A | -8.7 | HIS 145, PHE 155, LEU 276 |

| Protease XYZ | Ligand-A | -7.2 | GLY 154, TYR 308 |

| HER2 Receptor | Ligand-A | -6.9 | CYS 145, GLU 166 |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate molecular descriptors with observed activity. longdom.orgnih.gov This approach is fundamental to medicinal chemistry for optimizing lead compounds to enhance potency and selectivity. oncodesign-services.com

For this compound, a computational SAR study would involve creating a library of virtual analogues by modifying its functional groups. For example, the difluoromethyl group could be replaced with other electron-withdrawing groups, or the position of the methoxy (B1213986) group could be altered. For each analogue, a set of molecular descriptors would be calculated, including:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Molecular connectivity indices. nih.gov

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression) that predicts the biological activity. longdom.org Such models can rapidly screen large virtual libraries to identify new compounds with potentially improved therapeutic properties before they are synthesized. nih.govmdpi.com

Table 3: Hypothetical SAR Data for Analogues of this compound

| Analogue Modification | LogP | Dipole Moment (D) | Predicted Activity (IC50, µM) |

| None (Parent Cmpd) | 2.1 | 3.5 | 15.2 |

| Replace -OCH3 with -OH | 1.8 | 3.9 | 12.5 |

| Replace -CHF2 with -CF3 | 2.5 | 4.1 | 9.8 |

| Add -Cl at position 5 | 2.7 | 3.3 | 18.1 |

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods are invaluable for predicting the reactivity of a molecule and the selectivity of its chemical transformations. By analyzing the electronic structure, chemists can forecast how this compound will behave in a reaction.

Frontier Molecular Orbital (FMO) theory is a primary tool for this purpose. nih.gov The HOMO and LUMO energies and their spatial distribution determine how the molecule interacts with other reactants. For example, a reaction with a nucleophile would likely occur at an atom where the LUMO is localized (an electrophilic site), while an electrophile would attack a region where the HOMO is concentrated (a nucleophilic site). The HOMO-LUMO energy gap is also a direct indicator of global reactivity. conicet.gov.ar

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual guide to reactivity. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the aldehyde group's carbonyl carbon would be expected to show a positive potential, marking it as a primary site for nucleophilic addition reactions, which is characteristic of aldehydes.

Table 4: Key Computational Descriptors for Predicting Reactivity

| Descriptor | Typical Information Provided | Relevance to Selectivity |

| HOMO-LUMO Gap | Overall molecular reactivity and stability | Global reactivity index |

| Fukui Functions | Localized reactivity of specific atomic sites | Predicts sites for nucleophilic/electrophilic attack |

| MEP Map | Visual map of charge distribution | Identifies electron-rich and electron-poor regions |

| Mulliken Atomic Charges | Partial charge on each atom in the molecule | Quantifies the charge at potential reaction centers |

Vii. Future Research Directions and Potential Applications

Development of More Sustainable and Environmentally Friendly Synthetic Routes

The synthesis of fluorinated organic compounds is often reliant on harsh conditions and hazardous reagents. Future research will likely focus on developing greener synthetic pathways to 4-(Difluoromethyl)-3-methoxybenzaldehyde. Traditional methods for introducing the difluoromethyl group can involve reagents like monochlorodifluoromethane gas, which is toxic and difficult to handle, or high-temperature processes. google.comchemicalbook.com

Emerging sustainable alternatives that warrant further investigation for the synthesis of this compound include:

Photocatalytic Methods: Visible-light photoredox catalysis represents a mild and environmentally benign approach to difluoromethylation. nih.govnih.gov These reactions can often be performed at room temperature, reducing energy consumption and improving the safety profile. mdpi.com

Use of Greener Reagents: Employing fluoroform (CHF3), an industrial by-product that is not an ozone-depleting substance, as the difluoromethyl source is a promising green chemistry approach. rsc.orgsci-hub.se Similarly, deoxyfluorination of the precursor aldehyde using liquid sulfur(VI) electrophiles can replace the use of hazardous gases like sulfuryl fluoride (B91410). umich.edu

Flow Chemistry: Continuous flow processes can enhance the safety and efficiency of handling reactive intermediates in difluoromethylation reactions, offering better control over reaction parameters and scalability. rsc.org

| Methodology | Typical Reagents | Advantages | Challenges/Drawbacks |

|---|---|---|---|

| Traditional Thermal Methods | Sodium chlorodifluoroacetate, Monochlorodifluoromethane | Established procedures | High temperatures, hazardous gaseous reagents, potential for by-products google.comchemicalbook.com |

| Visible-Light Photoredox Catalysis | Organic photocatalysts, CF2H radical precursors | Mild conditions, high selectivity, environmentally benign mdpi.comacs.org | Requires specialized photochemical equipment |

| Green Reagent Approaches | Fluoroform (CHF3), liquid deoxyfluorinating agents | Utilizes industrial by-products, avoids toxic gases, improves safety rsc.orgsci-hub.seumich.edu | May require specific catalysts or activators |

| Continuous Flow Synthesis | Various, adapted for flow reactors | Enhanced safety, scalability, precise control over reaction conditions rsc.org | Initial investment in specialized equipment |

Exploration of Novel Biological Activities and Therapeutic Applications

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. researchgate.netacs.org The difluoromethyl group is particularly valued as it can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups. mdpi.com

While direct pharmacological data on this compound is limited, its structural similarity to other biologically active molecules suggests several promising avenues for therapeutic research. A closely related compound, 3-hydroxyl-4-difluoromethoxy benzaldehyde (B42025), serves as a crucial intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). google.com This connection strongly suggests that derivatives of this compound could be explored for similar activities.

Future research could focus on screening the compound and its derivatives for activities such as:

Enzyme Inhibition: Targeting enzymes like aldehyde dehydrogenases (ALDH), which are overexpressed in certain cancers. mdpi.comnih.gov Benzaldehyde scaffolds are known to be effective inhibitors of various ALDH isoforms. whiterose.ac.uk

Anti-inflammatory and Anti-angiogenic Effects: Other benzaldehyde analogs have demonstrated significant anti-inflammatory, anti-angiogenic, and anti-nociceptive (pain-reducing) properties, suggesting these may be fruitful areas of investigation. biomolther.orgbiomolther.org

Antimicrobial Activity: Schiff bases derived from related benzaldehydes have shown potential as antifungal and anti-HIV agents. researchgate.net

| Potential Target/Activity | Rationale based on Analogous Compounds | Therapeutic Area |

|---|---|---|

| Phosphodiesterase-4 (PDE4) Inhibition | A structural analog is a key intermediate for the PDE4 inhibitor Roflumilast. google.com | Inflammatory diseases (e.g., COPD, Asthma) |

| Aldehyde Dehydrogenase (ALDH) Inhibition | Benzaldehyde scaffolds are known inhibitors of ALDH isoforms, which are cancer targets. mdpi.comnih.govwhiterose.ac.uk | Oncology |

| Anti-inflammatory Activity | Hydroxybenzaldehyde analogs show anti-inflammatory effects by modulating iNOS and COX-2. biomolther.orgbiomolther.org | Inflammatory Conditions |

| Antimicrobial Activity | Derivatives of similar benzaldehydes have shown antifungal and other antimicrobial properties. researchgate.net | Infectious Diseases |

Integration into Advanced Materials and Functional Molecules

The field of materials science offers significant opportunities for leveraging the unique properties of this compound. The aldehyde group is a versatile functional handle for polymerization and surface modification, while the difluoromethylated aromatic ring can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. researchgate.netresearchgate.net

Future research directions could include:

Monomer for Polymer Synthesis: Vanillin (B372448), a structurally similar precursor, is recognized as an important platform chemical for creating sustainable aromatic polymers. nih.gov Similarly, this compound could be used as a monomer to synthesize novel polycarbonates, polyesters, or polyimines with enhanced properties due to the fluorine content.

Functional Coatings and Films: The compound could be integrated into surface coatings to modify properties like hydrophobicity and chemical resistance.

Specialty Polymers: The synthesis of difluorophosphonylated polymers has been demonstrated, opening the door for creating specialty materials with applications in areas like flame retardants, ion-exchange membranes, or advanced optics. rsc.org

Mechanistic Investigations of Complex Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use as a synthetic intermediate. Future studies should focus on both the reactions used to synthesize the compound and the reactions it undergoes. The synthesis often involves intermediates like difluorocarbene (:CF2) or the difluoromethyl radical (•CF2H), and elucidating the precise pathways can lead to improved yields and selectivity. rsc.orgcas.cn

Key areas for mechanistic investigation include:

Aldehyde Transformations: Detailed studies of reactions at the aldehyde group, such as hydrosilylation, condensation, and oxidation/reduction reactions. researchgate.net Understanding the electronic influence of the difluoromethyl group on the reactivity of the aldehyde is a key research question.

Electrophilic Aromatic Substitution: Investigating how the existing methoxy (B1213986) and difluoromethyl groups direct incoming electrophiles on the aromatic ring.

Radical Reactions: Exploring the behavior of the compound in radical-mediated processes, which are common in modern synthetic organic chemistry. acs.orgcas.cn

| Reaction Type | Key Mechanistic Question | Potential Outcome |

|---|---|---|

| Nucleophilic Addition to Aldehyde | How does the -CHF2 group affect the electrophilicity of the carbonyl carbon? | Improved control over stereoselectivity and reactivity in C-C bond formation. |

| Electrophilic Aromatic Substitution | What is the regioselectivity of nitration, halogenation, or Friedel-Crafts reactions? | Predictive models for synthesizing polysubstituted derivatives. |

| Difluoromethylation Process | Does the reaction proceed via a difluorocarbene or a radical pathway under various conditions? cas.cn | Optimization of synthesis for higher yield and purity. |

High-Throughput Synthesis and Screening for Drug Discovery

To efficiently explore the therapeutic potential of this compound, high-throughput synthesis and screening (HTS) methodologies are indispensable. The aldehyde functionality makes this compound an ideal starting point for creating large libraries of derivatives through combinatorial chemistry. nih.gov

A future drug discovery program could be structured as follows:

Library Synthesis: Use automated, parallel synthesis techniques to react this compound with a diverse set of amines (to form imines or undergo reductive amination), hydrazines (to form hydrazones), and other nucleophiles.

High-Throughput Screening: Employ HTS assays to rapidly screen the synthesized library against a panel of biological targets, such as the enzymes and receptors identified in section 7.2. d-nb.info General HTS methods for quantifying aldehydes and their reaction products are available and could be adapted for this purpose. researchgate.net

Hit Identification and Optimization: Promising "hits" from the initial screen would be identified and then subjected to further optimization through structure-activity relationship (SAR) studies to develop lead compounds with improved potency and selectivity. This accelerated process is crucial in modern pharmaceutical development. nih.gov

Q & A

Basic: What are the standard synthetic routes for 4-(difluoromethyl)-3-methoxybenzaldehyde?

Methodological Answer:

The synthesis typically involves functionalization of a benzaldehyde precursor. A common approach is the introduction of the difluoromethyl group via nucleophilic substitution or fluorination reactions. For example:

- Step 1 : Start with 3-methoxy-4-methylbenzaldehyde. Introduce bromine at the methyl group to form 4-(bromomethyl)-3-methoxybenzaldehyde (analogous to procedures in , where bromomethylation was used for similar aldehydes) .

- Step 2 : Perform halogen exchange using a fluorinating agent (e.g., DAST or Deoxo-Fluor) to replace bromine with fluorine, yielding the difluoromethyl group.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures purity. Reaction progress is monitored via TLC or H-NMR, as described in for related compounds .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include: